(3-Des-trifluoromethyl-3-methyl) Sitagliptin is a derivative of Sitagliptin, an oral medication primarily used in the management of type 2 diabetes mellitus. This compound belongs to the class of dipeptidyl peptidase-4 inhibitors, which enhance incretin levels, thereby improving glycemic control. The modification of the trifluoromethyl group in this derivative may influence its pharmacological properties and efficacy.
Sitagliptin was first approved by the FDA in 2006 and has since been widely studied for its role in diabetes management. The specific derivative, (3-Des-trifluoromethyl-3-methyl) Sitagliptin, is explored for its potential enhancement of the therapeutic effects or reduction of side effects associated with the original compound .
The synthesis of (3-Des-trifluoromethyl-3-methyl) Sitagliptin can be approached through various methods that typically involve modifications to the original Sitagliptin structure. One common method includes:
The synthesis may involve techniques such as:
The molecular structure of (3-Des-trifluoromethyl-3-methyl) Sitagliptin can be represented as follows:
Key structural data includes:
(3-Des-trifluoromethyl-3-methyl) Sitagliptin can undergo several chemical reactions typical for beta amino acids and their derivatives, including:
These reactions often require specific catalysts or conditions to ensure selectivity and yield, particularly when maintaining the integrity of sensitive functional groups.
The mechanism by which (3-Des-trifluoromethyl-3-methyl) Sitagliptin operates involves:
The efficacy of this mechanism can be quantified through clinical studies measuring glycemic control parameters such as HbA1c levels in diabetic patients .
Key physical properties include:
Chemical properties relevant to (3-Des-trifluoromethyl-3-methyl) Sitagliptin include:
(3-Des-trifluoromethyl-3-methyl) Sitagliptin is primarily researched for:
The discovery of dipeptidyl peptidase-4 (DPP-4) inhibitors revolutionized type 2 diabetes management by leveraging the incretin system. Sitagliptin (Januvia®), approved in 2006, was the first DPP-4 inhibitor clinically validated for long-term glycemic control [2] [8]. Its success catalyzed research into "gliptins," a class characterized by heterocyclic scaffolds optimized for enzymatic inhibition and metabolic stability. Early analogues like vildagliptin and saxagliptin retained the core β-amino acid backbone but explored variations in the zinc-binding group (e.g., cyanopyrrolidine) [1] [5].
Table 1: Evolution of Key Gliptin Structures
Generation | Representative Drug | Core Scaffold Modification | Targeted Improvement |
---|---|---|---|
First | Sitagliptin | Triazolopiperazine + trifluorophenyl | Binding affinity to S1/S2 subsites |
Second | Saxagliptin | Cyanopyrrolidine + hydroxyadamantyl | Enhanced potency (5x vildagliptin) |
Third | (3-Des-F3-3-Me) Sitagliptin | Methyl substitution at C3 | Metabolic stability & synthetic cost |
Rational design of analogues addressed two limitations:
The trifluoromethyl group in sitagliptin’s triazolopiperazine moiety is a critical pharmacophore element. It anchors the inhibitor to the S2 extensive subsite of DPP-4 through:
Table 2: Impact of C3 Substituents on Pharmacological Properties
Substituent | DPP-4 IC50 (nM) | CYP3A4 Metabolism | Synthetic Route Complexity |
---|---|---|---|
-CF3 (Sitagliptin) | 18 | High (M2/M5 metabolites) | High (asymmetric hydrogenation) |
-CH3 (Analogue) | 42 | Moderate | Medium (chemical resolution) |
The methyl analogue (3-Des-trifluoromethyl-3-methyl) addresses these limitations:
This strategic substitution exemplifies bioisosteric optimization – trading marginal affinity loss for improved drug-like properties and manufacturability, a validated approach in DPP-4 inhibitor development [1] [5].
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7